

Glyceryl Trioleate: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Glycerine trioleate*

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Introduction

Glyceryl trioleate, the triglyceride of oleic acid, is a versatile and widely utilized excipient in the cosmetic and pharmaceutical industries. Its biocompatibility, emollient properties, and ability to act as a solvent and penetration enhancer make it a valuable component in a diverse range of topical and oral formulations. This document provides detailed application notes and experimental protocols for the use of glyceryl trioleate in creams, self-emulsifying drug delivery systems (SEDDS), and nanoparticles.

Physicochemical Properties and Functions

Glyceryl trioleate is a clear, colorless to yellowish oily liquid.^[1] It is insoluble in water but soluble in organic solvents like chloroform, ether, and carbon tetrachloride, and slightly soluble in alcohol.^{[2][3]} Its primary functions in cosmetic and pharmaceutical formulations include:

- Emollient: It forms a film on the skin, moisturizing and softening it.^[2]
- Viscosity-Controlling Agent: It helps to achieve the desired thickness in products like lotions and creams.^[2]

- Solvent and Solubilizer: It can dissolve or disperse active pharmaceutical ingredients (APIs) and other lipophilic compounds.[2]
- Emulsifier and Emulsion Stabilizer: It aids in the formation and stabilization of emulsions.[2]
- Skin Penetration Enhancer: Its hydrolysis product, oleic acid, can enhance the permeation of active ingredients through the stratum corneum.

Quantitative Data

A summary of key quantitative data for glyceryl trioleate is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Glyceryl Trioleate

Property	Value	Reference(s)
Molecular Formula	$C_{57}H_{104}O_6$	[4]
Molecular Weight	885.43 g/mol	[4]
Appearance	Clear, colorless to yellowish oily liquid	[2]
Boiling Point	235-240 °C at 18 mmHg	[2]
Density	0.91 g/mL at 25 °C	[2]
Melting Point	5 °C	[5]
Solubility	Insoluble in water; Soluble in chloroform (0.1 g/mL), ether, carbon tetrachloride; Slightly soluble in alcohol.	[2][3][5]

Table 2: Typical Concentration Ranges of Glyceryl Trioleate in Formulations

Formulation Type	Typical Concentration Range (%)	Reference(s)
Cosmetic Creams and Lotions	1 - 10%	[6]
Pharmaceutical Ointments	5 - 20%	[2]
Self-Emulsifying Drug Delivery Systems (SEDDS)	20 - 60% (as part of the oil phase)	[7]
Nanoparticle Formulations	5 - 30% (as part of the lipid matrix)	[8]

Mechanism of Action in Skin Barrier Function and Penetration Enhancement

Glyceryl trioleate itself does not directly interact with signaling pathways. However, upon topical application, it can be hydrolyzed by skin enzymes into glycerol and oleic acid, which have well-documented effects on skin barrier function and permeability.

Role of Glycerol in Skin Hydration

Glycerol is a natural humectant that plays a crucial role in skin hydration. It is transported into epidermal cells via aquaporin-3 (AQP3) channels. This influx of glycerol increases the water content of the stratum corneum, improving skin hydration and elasticity.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



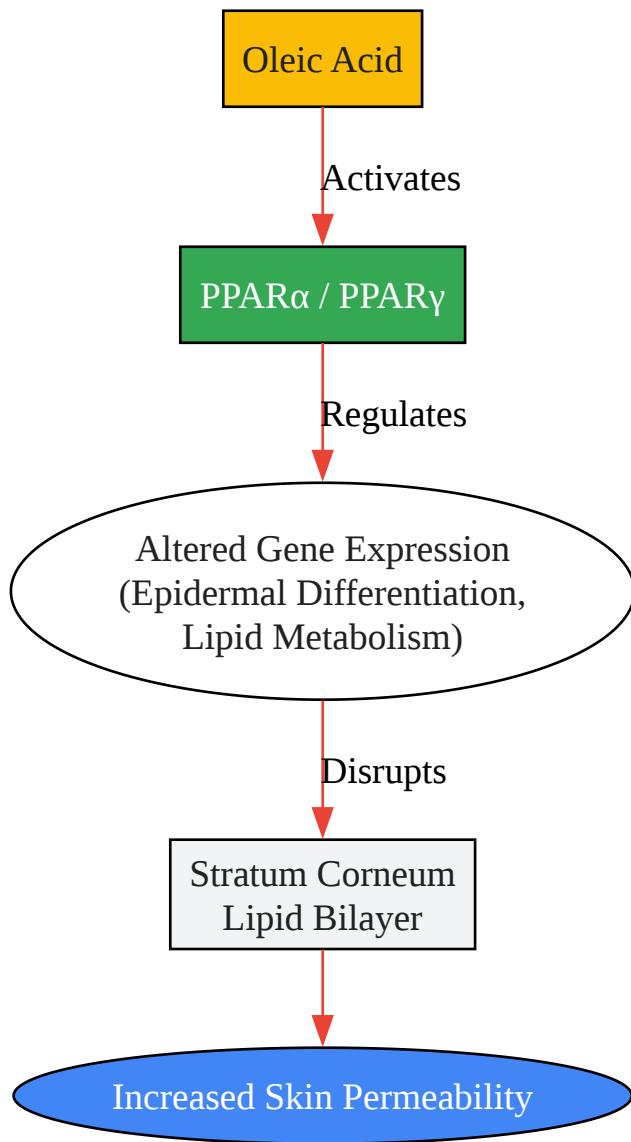
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Caption: Glycerol transport via AQP3 enhances skin hydration.

Role of Oleic Acid in Penetration Enhancement

Oleic acid is a known penetration enhancer that transiently disrupts the highly organized lipid structure of the stratum corneum. It is believed to activate Peroxisome Proliferator-Activated

Receptors (PPARs), particularly PPAR α and PPAR γ , which are involved in regulating epidermal differentiation and lipid metabolism. This can lead to a temporary fluidization of the lipid bilayers, increasing the permeability of the skin to other molecules.[13][14][15]



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Caption: Oleic acid enhances skin permeability via PPAR activation.

Experimental Protocols

The following are detailed protocols for the preparation of an oil-in-water (O/W) cream, a self-emulsifying drug delivery system (SEDDS), and lipid nanoparticles using glyceryl trioleate.

Preparation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a basic O/W moisturizing cream.

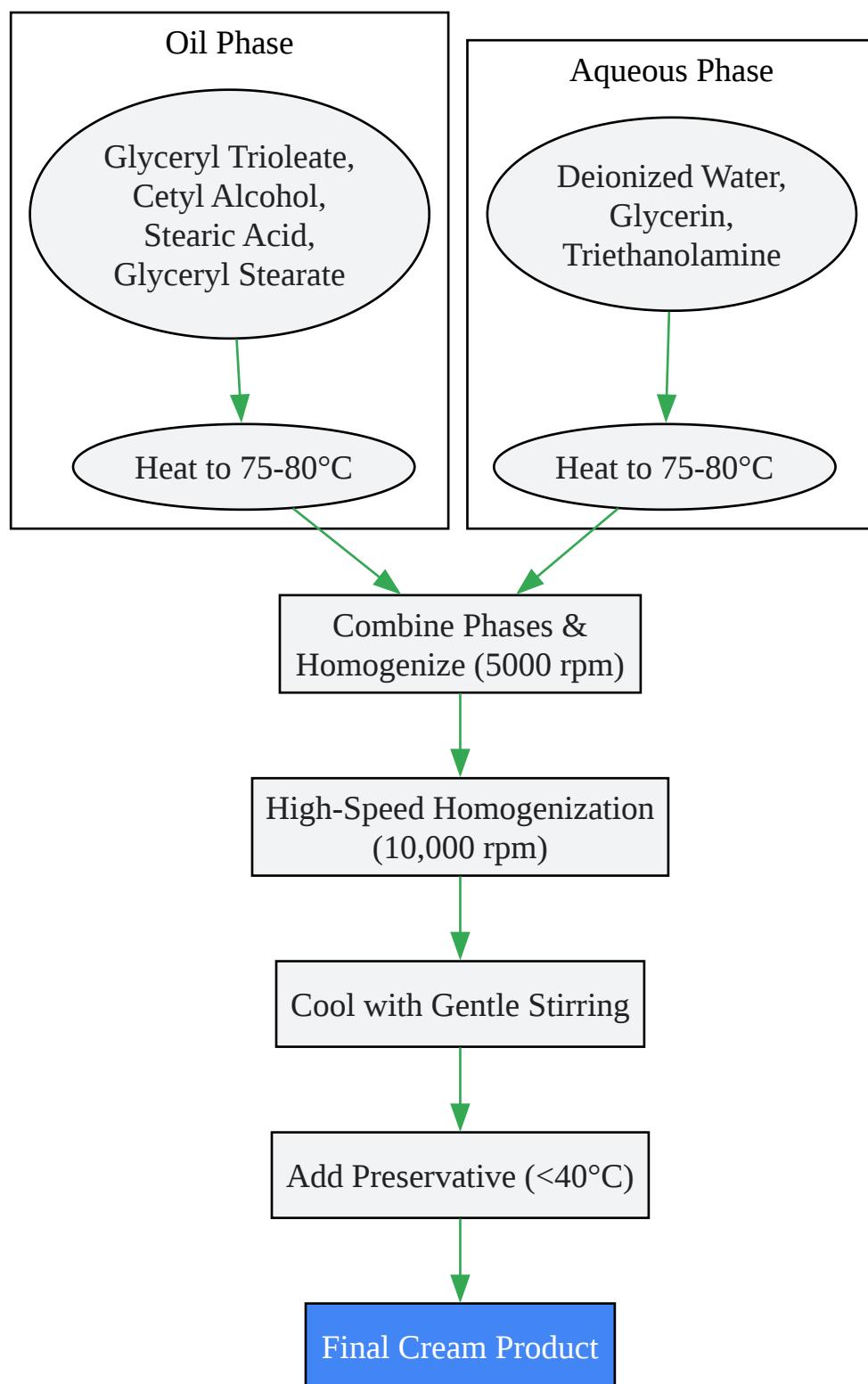
Materials:

- Oil Phase:
 - Glyceryl Trioleate: 5.0% w/w
 - Cetyl Alcohol: 3.0% w/w
 - Stearic Acid: 2.0% w/w
 - Glyceryl Stearate: 2.0% w/w
- Aqueous Phase:
 - Deionized Water: 86.5% w/w
 - Glycerin: 1.0% w/w
 - Triethanolamine: 0.5% w/w
- Preservative:
 - Phenoxyethanol: q.s.

Procedure:

- Preparation of the Oil Phase:
 - Accurately weigh all components of the oil phase into a clean, dry beaker.
 - Heat the beaker in a water bath to 75-80°C until all components are completely melted and the mixture is uniform.
- Preparation of the Aqueous Phase:

- In a separate beaker, weigh the deionized water and glycerin.
- Heat the aqueous phase in a water bath to 75-80°C.
- Add the triethanolamine to the heated aqueous phase and stir until dissolved.
- Emulsification:
 - Slowly add the oil phase to the aqueous phase while stirring continuously with a homogenizer at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse emulsion.
- Homogenization and Cooling:
 - Increase the homogenization speed (e.g., 10,000 rpm) for another 5 minutes to reduce the droplet size and form a stable emulsion.
 - Begin cooling the emulsion while stirring gently with an overhead stirrer.
- Addition of Preservative and Final Mixing:
 - When the temperature of the emulsion cools to below 40°C, add the preservative.
 - Continue stirring until the cream reaches room temperature and has a uniform consistency.
- Final Product:
 - Transfer the cream to a suitable container.

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Caption: Workflow for the preparation of an O/W cream.

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a liquid SEDDS formulation for enhancing the oral bioavailability of a poorly water-soluble drug.

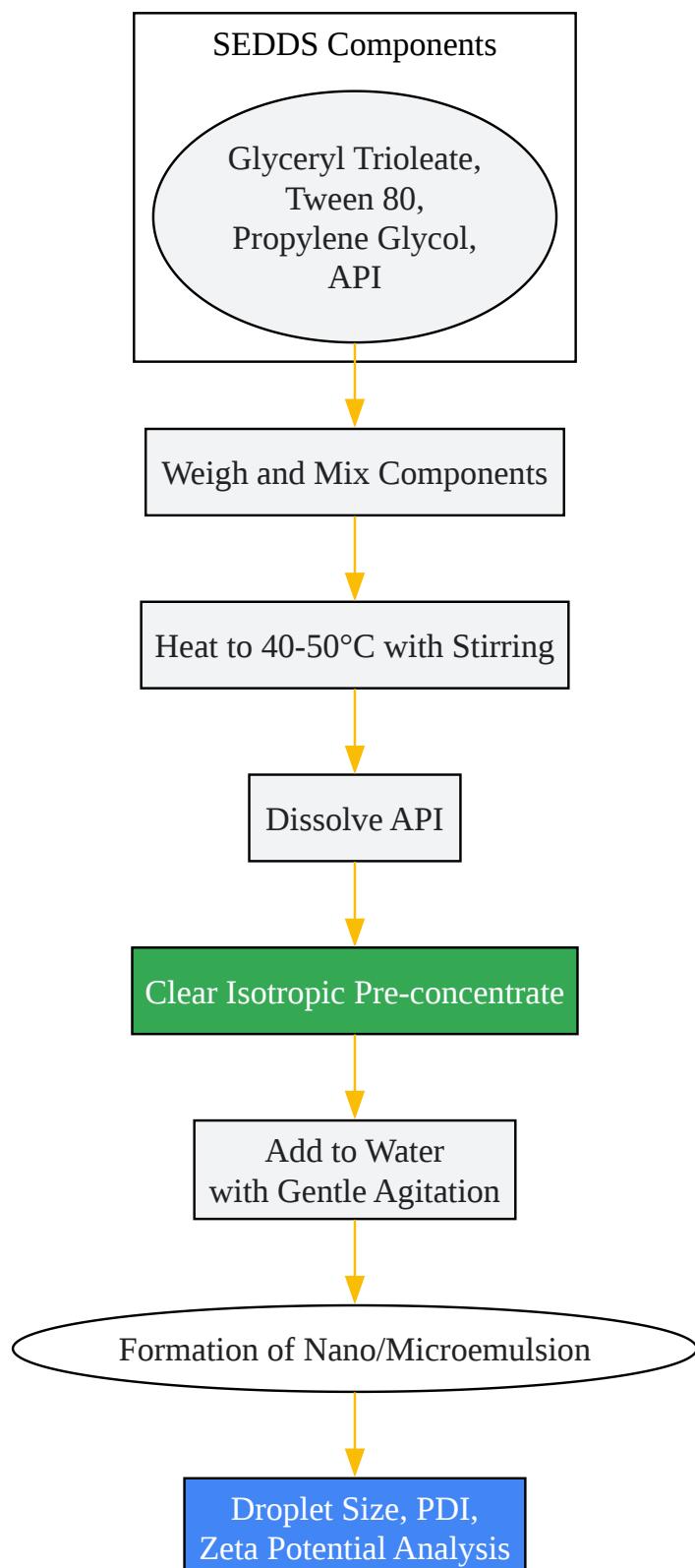
Materials:

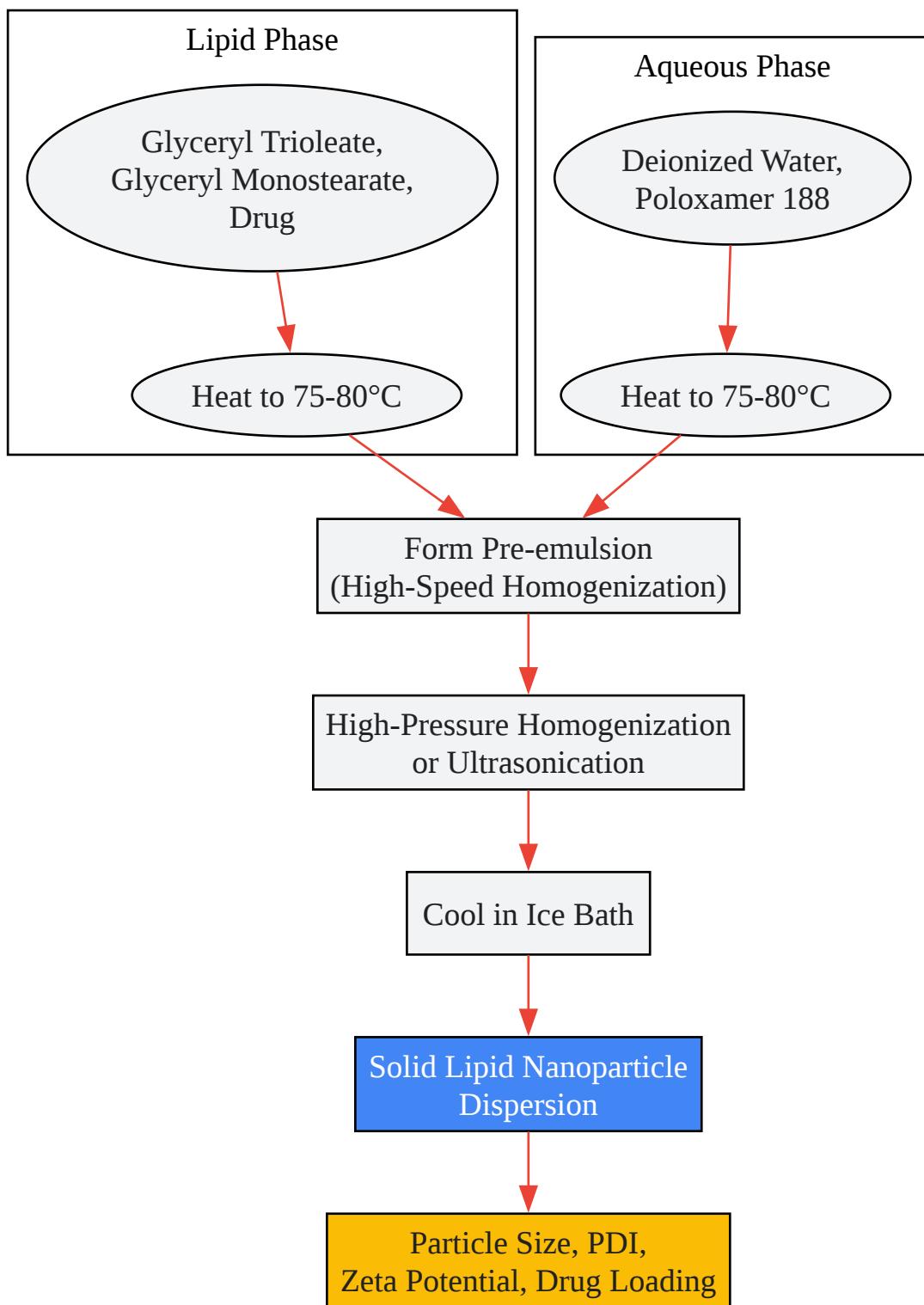
- Oil Phase: Glyceryl Trioleate: 40% w/w
- Surfactant: Polysorbate 80 (Tween 80): 40% w/w
- Co-surfactant: Propylene Glycol: 20% w/w
- API: Poorly water-soluble drug (e.g., Cinnarizine): q.s. (up to saturation)

Procedure:

- Solubility Study:
 - Determine the saturation solubility of the API in the individual components (glyceryl trioleate, Tween 80, propylene glycol) and their mixtures to select the optimal formulation.
- Preparation of the SEDDS Pre-concentrate:
 - Accurately weigh the glyceryl trioleate, Tween 80, and propylene glycol into a glass vial.
 - Heat the mixture to 40-50°C on a magnetic stirrer to ensure homogeneity.
 - Add the pre-weighed API to the mixture and stir until it is completely dissolved.
 - The resulting mixture should be a clear, isotropic liquid.
- Characterization of the SEDDS:
 - Self-Emulsification Test: Add 1 mL of the SEDDS pre-concentrate to 250 mL of deionized water in a beaker with gentle agitation. Observe the formation of the emulsion and assess its appearance (clear, bluish-white, or milky).

- Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
- Zeta Potential Measurement: Measure the zeta potential of the emulsion to assess its stability.





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